molecular formula C9H13ClOSi B099773 (2-Chlorophenoxy)trimethylsilane CAS No. 17881-65-1

(2-Chlorophenoxy)trimethylsilane

Cat. No.: B099773
CAS No.: 17881-65-1
M. Wt: 200.73 g/mol
InChI Key: NZLHRQHCIXYIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of phenol where the hydroxyl group is replaced by a trimethylsilyl group, and a chlorine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorophenoxy)trimethylsilane can be synthesized through the reaction of 2-chlorophenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction is as follows:

2-Chlorophenol+ChlorotrimethylsilaneThis compound+Hydrochloric Acid\text{2-Chlorophenol} + \text{Chlorotrimethylsilane} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 2-Chlorophenol+Chlorotrimethylsilane→this compound+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenoxy)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form 2-chlorophenol.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

    Hydrolysis: Water or aqueous acids can be used to hydrolyze the trimethylsilyl group.

    Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-Chlorophenol is formed.

    Coupling Reactions: Complex organic molecules are formed.

Scientific Research Applications

(2-Chlorophenoxy)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenoxy)trimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily introduced and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotrimethylsilane
  • 2-Chlorophenol
  • Trimethylsilyl Chloride

Uniqueness

(2-Chlorophenoxy)trimethylsilane is unique due to its combination of a chlorophenyl group and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2-chlorophenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHRQHCIXYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346920
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-65-1
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenoxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 6
Reactant of Route 6
(2-Chlorophenoxy)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.